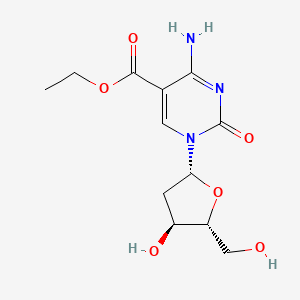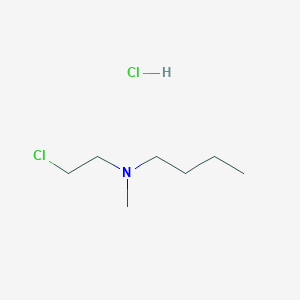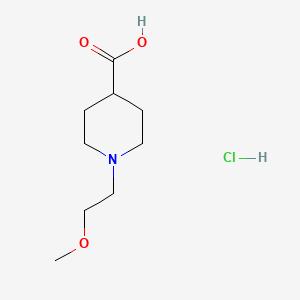
5-Ethoxycarbonyl-2'-deoxycytidine
Overview
Description
5-Ethoxycarbonyl-2’-deoxycytidine is a nucleoside analog with the molecular formula C({12})H({17})N({3})O({6}) and a molecular weight of 299.28 g/mol. This compound is structurally related to cytidine, a component of DNA, but features an ethoxycarbonyl group at the 5-position of the cytosine ring. This modification can significantly alter its chemical properties and biological activity, making it a valuable tool in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-2’-deoxycytidine typically involves the following steps:
Protection of the Deoxyribose Hydroxyl Groups: The hydroxyl groups of 2’-deoxyribose are protected using silyl or acyl protecting groups to prevent unwanted reactions during subsequent steps.
Nucleobase Modification: The cytosine nucleobase is modified by introducing an ethoxycarbonyl group at the 5-position. This can be achieved through a palladium-catalyzed coupling reaction using ethyl chloroformate as the ethoxycarbonyl source.
Glycosylation: The protected 2’-deoxyribose is then coupled with the modified cytosine base under acidic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, 5-Ethoxycarbonyl-2’-deoxycytidine.
Industrial Production Methods
Industrial production of 5-Ethoxycarbonyl-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, reactions are often carried out in controlled environments using batch or continuous flow reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The ethoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Ammonia, amines, or thiols can act as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
5-Ethoxycarbonyl-2’-deoxycytidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of DNA replication, repair, and methylation processes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the ethoxycarbonyl group can:
Inhibit DNA Polymerases: The bulky ethoxycarbonyl group can hinder the activity of DNA polymerases, leading to termination of DNA synthesis.
Induce DNA Damage: The modified nucleoside can cause structural distortions in the DNA helix, triggering DNA repair mechanisms or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2’-deoxycytidine: Similar structure but with a methyl group instead of an ethoxycarbonyl group.
5-Azacytidine: Contains a nitrogen atom at the 5-position, used as a chemotherapeutic agent.
5-Fluoro-2’-deoxycytidine: Features a fluorine atom at the 5-position, used in cancer treatment.
Uniqueness
5-Ethoxycarbonyl-2’-deoxycytidine is unique due to its ethoxycarbonyl group, which provides distinct chemical properties and biological activities compared to other modified nucleosides. This uniqueness makes it a valuable tool for studying DNA-related processes and developing new therapeutic agents.
Properties
IUPAC Name |
ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBWBLYAVILJG-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxybenzyl)oxy]piperidine](/img/structure/B1419721.png)

![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)


![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)







![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)
